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Compound of Interest

Compound Name: AM-694

Cat. No.: B1665942 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AM-694, or 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole, is a potent and selective agonist for the

cannabinoid receptor type 1 (CB1). Its high affinity makes its Fluorine-18 ([¹⁸F]) labeled

analogue, [¹⁸F]AM-694, a valuable radiotracer for in vivo imaging of CB1 receptor distribution

using Positron Emission Tomography (PET). This document provides a detailed protocol for the

radiolabeling of AM-694 with [¹⁸F], based on established methodologies for nucleophilic

substitution reactions in radiochemistry.

While a specific protocol for the regioselective radiolabeling of AM-694 has been published, its

direct consultation was not possible. Therefore, the following protocol is a comprehensive

representation based on common and validated methods for the radiosynthesis of similar PET

tracers, involving the nucleophilic substitution of a tosylate precursor.

Experimental Protocols
Part 1: Synthesis of the Tosylate Precursor (1-(5-
tosyloxypentyl)-3-(2-iodobenzoyl)indole)
A crucial component for the successful radiolabeling of AM-694 with [¹⁸F] is the synthesis of a

suitable precursor. In this protocol, a tosylate leaving group is introduced at the 5-position of

the pentyl chain, which will be displaced by the [¹⁸F]fluoride ion.
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Materials and Reagents:

3-(2-iodobenzoyl)indole

Sodium hydride (NaH), 60% dispersion in mineral oil

Anhydrous N,N-Dimethylformamide (DMF)

1,5-dibromopentane

Potassium carbonate (K₂CO₃)

Acetone

Sodium iodide (NaI)

Silver tosylate

Acetonitrile (ACN)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexanes

Ethyl acetate

Procedure:

Synthesis of 1-(5-bromopentyl)-3-(2-iodobenzoyl)indole:
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To a solution of 3-(2-iodobenzoyl)indole in anhydrous DMF, add sodium hydride (1.2

equivalents) portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen).

Stir the mixture at room temperature for 30 minutes.

Add 1,5-dibromopentane (3 equivalents) and stir the reaction mixture at room temperature

for 12-18 hours.

Quench the reaction by the slow addition of water.

Extract the product with dichloromethane (3 x 50 mL).

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

Concentrate the solution under reduced pressure and purify the crude product by silica gel

column chromatography (eluting with a gradient of hexanes and ethyl acetate) to yield 1-

(5-bromopentyl)-3-(2-iodobenzoyl)indole.

Synthesis of 1-(5-tosyloxypentyl)-3-(2-iodobenzoyl)indole:

A mixture of 1-(5-bromopentyl)-3-(2-iodobenzoyl)indole and silver tosylate (1.5

equivalents) in acetonitrile is stirred at 80°C for 4-6 hours.

After cooling to room temperature, the precipitated silver bromide is removed by filtration.

The filtrate is concentrated under reduced pressure.

The residue is dissolved in dichloromethane, washed with saturated aqueous NaHCO₃

solution and brine, and dried over anhydrous MgSO₄.

The solvent is evaporated, and the resulting crude product is purified by silica gel column

chromatography (eluting with a gradient of hexanes and ethyl acetate) to afford the final

tosylate precursor, 1-(5-tosyloxypentyl)-3-(2-iodobenzoyl)indole.

Part 2: Radiolabeling of AM-694 with Fluorine-18
This procedure describes the nucleophilic substitution of the tosylate precursor with no-carrier-

added [¹⁸F]fluoride.
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Materials and Reagents:

1-(5-tosyloxypentyl)-3-(2-iodobenzoyl)indole (precursor)

[¹⁸F]Fluoride in [¹⁸O]water (from cyclotron)

Kryptofix 2.2.2 (K₂₂₂)

Potassium carbonate (K₂CO₃)

Anhydrous Acetonitrile (ACN)

Anhydrous Dimethylsulfoxide (DMSO)

Water for injection

Ethanol, USP

Sterile filters (0.22 µm)

C18 Sep-Pak cartridges

Alumina N Sep-Pak cartridges

HPLC system with a semi-preparative C18 column and a radioactivity detector

Procedure:

Preparation of [¹⁸F]Fluoride:

Aqueous [¹⁸F]fluoride is trapped on a pre-conditioned anion exchange cartridge (e.g., QMA

Sep-Pak).

The [¹⁸F]fluoride is eluted from the cartridge into a reaction vessel using a solution of

Kryptofix 2.2.2 (5-10 mg) and potassium carbonate (1-2 mg) in acetonitrile/water (e.g.,

80:20).

The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a

stream of nitrogen at 100-110°C to obtain the anhydrous [¹⁸F]fluoride-Kryptofix complex.
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Radiolabeling Reaction:

A solution of the tosylate precursor (1-3 mg) in anhydrous DMSO (0.5-1.0 mL) is added to

the dried [¹⁸F]fluoride-Kryptofix complex.

The reaction vessel is sealed and heated at 100-120°C for 10-15 minutes.

After the reaction, the mixture is cooled to room temperature.

Purification of [¹⁸F]AM-694:

The reaction mixture is diluted with water or an appropriate HPLC mobile phase.

The crude product is purified by semi-preparative HPLC using a C18 column. A typical

mobile phase could be a mixture of acetonitrile and water (e.g., 70:30 v/v) with a flow rate

of 3-5 mL/min.

The fraction corresponding to [¹⁸F]AM-694 is collected.

Formulation:

The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak

cartridge to trap the [¹⁸F]AM-694.

The cartridge is washed with water for injection to remove any residual HPLC solvents.

The final product, [¹⁸F]AM-694, is eluted from the cartridge with a small volume of ethanol,

USP.

The ethanolic solution is then diluted with sterile saline for injection and passed through a

0.22 µm sterile filter into a sterile vial.

Part 3: Quality Control
Procedures:

Radiochemical Purity: Determined by analytical HPLC with a radioactivity detector. The

system should be able to separate [¹⁸F]AM-694 from any unreacted [¹⁸F]fluoride and other
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radiolabeled impurities.

Chemical Purity: Determined by analytical HPLC with a UV detector, comparing the

chromatogram of the final product with that of a non-radioactive AM-694 standard.

Specific Activity: Calculated by measuring the total radioactivity and the total mass of AM-
694 in the final product. The mass is determined by comparing the peak area on the UV-

HPLC chromatogram to a standard curve of known concentrations of non-radioactive AM-
694.

Residual Solvents: Analyzed by gas chromatography (GC) to ensure that the levels of

acetonitrile, DMSO, and ethanol are below the limits specified by the pharmacopeia.

pH: Measured using a pH meter or pH-indicator strips.

Sterility and Endotoxin Testing: Performed according to standard pharmaceutical protocols.

Data Presentation
Parameter Typical Value Method

Radiochemical Yield (decay-

corrected)
30 - 50% HPLC

Radiochemical Purity > 98% HPLC

Specific Activity > 37 GBq/µmol (>1 Ci/µmol) HPLC

Total Synthesis Time 50 - 70 minutes -

Diagrams
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Experimental Workflow for the Radiosynthesis of [18F]AM-694
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Caption: Workflow for the synthesis of the tosylate precursor and subsequent radiolabeling to

produce [¹⁸F]AM-694.

To cite this document: BenchChem. [Application Notes and Protocols: Radiolabeling of AM-
694 with Fluorine-18]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665942#protocol-for-radiolabeling-am-694-with-
fluorine-18]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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